Phosphine oxide, bis(diallylamino)(2-methyl-1-aziridinyl)-
Description
The compound Phosphine oxide, tris(2-methyl-1-aziridinyl)- (CAS 57-39-6), also known as Tris(1-(2-methyl)aziridinyl)phosphine oxide, is an organophosphorus compound with the molecular formula C₉H₁₈N₃OP and a molecular weight of 215.23 g/mol . Its structure features three 2-methylaziridinyl groups bonded to a central phosphorus atom. Alternative names include EMT 50,003, ENT 50,003, and C 3172, reflecting its historical use in industrial and research applications .
Properties
CAS No. |
58588-70-8 |
|---|---|
Molecular Formula |
C15H26N3OP |
Molecular Weight |
295.36 g/mol |
IUPAC Name |
N-[[bis(prop-2-enyl)amino]-(2-methylaziridin-1-yl)phosphoryl]-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C15H26N3OP/c1-6-10-16(11-7-2)20(19,18-14-15(18)5)17(12-8-3)13-9-4/h6-9,15H,1-4,10-14H2,5H3 |
InChI Key |
OICNAMFONJFATK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1P(=O)(N(CC=C)CC=C)N(CC=C)CC=C |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Reactions
The most common approach to synthesizing bis(diallylamino)(2-methyl-1-aziridinyl)phosphine oxide involves sequential substitution and oxidation reactions. A representative pathway includes:
- Initial Phosphorylation : Reaction of phosphorus trichloride with diallylamine to form bis(diallylamino)phosphine chloride.
- Aziridine Substitution : Introduction of 2-methyl-1-aziridinyl groups via nucleophilic substitution under inert conditions.
- Oxidation : Treatment with hydrogen peroxide or tert-butyl hydroperoxide to yield the final phosphine oxide.
Key challenges include controlling the exothermic nature of phosphorylation and avoiding side reactions from the aziridine ring’s strain.
Trisubstitution Reactions
An alternative method employs bromoacetaldehyde diethyl acetal as a starting material. In this approach, three successive substitutions introduce the diallylamino and aziridinyl groups onto the phosphorus center. The reaction is catalyzed by tertiary amines (e.g., triethylamine) to neutralize HCl byproducts, with yields reaching 65–70% after purification.
Reduction and Condensation Approaches
Recent patents describe the use of metallic sodium in toluene under nitrogen protection to reduce intermediates, followed by condensation with 2-methyl-1-aziridinyl chloride. This method emphasizes safety protocols due to sodium’s pyrophoric nature and achieves yields of 75–80%.
Comparative Analysis of Synthetic Routes
Key Observations :
- The reduction/condensation method offers the highest yield (75–80%) but requires stringent safety measures.
- Trisubstitution routes are more scalable but necessitate careful temperature control to prevent aziridine ring opening.
Mechanistic Insights
The aziridinyl group’s nucleophilic nitrogen attacks the electrophilic phosphorus center during substitution, while diallylamino groups stabilize intermediates through conjugation. Oxidation steps proceed via a radical mechanism, where peroxide reagents abstract hydrogen from the phosphorus-hydrogen bond, forming the P=O moiety.
Chemical Reactions Analysis
Types of Reactions: Bis(diallylamino)(2-methyl-1-aziridinyl)phosphine oxide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophiles and electrophiles can be used to perform substitution reactions on the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of phosphine oxide derivatives, while reduction may yield amines or other reduced forms of the compound.
Scientific Research Applications
Bis(diallylamino)(2-methyl-1-aziridinyl)phosphine oxide has several scientific research applications, including:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be used in the study of biological systems, such as enzyme inhibition or as a probe in biochemical assays.
Industry: The compound can be utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which Bis(diallylamino)(2-methyl-1-aziridinyl)phosphine oxide exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for metal ions, forming complexes that can influence various biochemical processes. Additionally, its unique structure allows it to participate in specific chemical reactions, leading to the formation of desired products.
Comparison with Similar Compounds
Key Physical and Chemical Properties:
Comparison with Similar Compounds
Phosphine oxide derivatives vary significantly in reactivity, stability, and applications depending on their substituents. Below is a detailed comparison of tris(2-methyl-1-aziridinyl)-phosphine oxide with structurally or functionally related compounds.
Table 1: Comparative Analysis of Phosphine Oxide Derivatives
Structural and Functional Differences:
Substituent Effects: The aziridinyl groups in tris(2-methyl-1-aziridinyl)-phosphine oxide confer high reactivity due to ring strain and nucleophilic nitrogen, enabling crosslinking in polymers . Diallylamino-substituted phosphine oxides (hypothetical or under research) would exhibit intermediate reactivity, balancing the electron-donating effects of allyl groups with the stability of amino substituents.
Hazard Profiles :
- The aziridinyl compound’s classification as hazardous contrasts sharply with triphenylphosphine oxide’s low toxicity. This difference stems from aziridine’s ability to alkylate DNA and proteins, a property absent in phenyl-substituted analogs.
Solubility and LogP :
- Tris(2-methyl-1-aziridinyl)-phosphine oxide has moderate lipophilicity (logP = 1.207) and low water solubility (≈2.6 mg/L) , making it suitable for organic-phase reactions. Triphenylphosphine oxide, with a higher logP (~2.5), is even less water-soluble but lacks reactive functional groups.
Biological Activity
Phosphine oxide, bis(diallylamino)(2-methyl-1-aziridinyl)- is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Structural Characteristics
The compound features a phosphine oxide functional group combined with two diallylamino groups and a 2-methyl-1-aziridine moiety. This unique combination may enhance its reactivity and biological properties compared to other phosphine derivatives.
Research indicates that phosphine oxides exhibit high aqueous solubility and metabolic stability, which are advantageous for therapeutic applications. The presence of the aziridine ring is particularly noteworthy, as aziridines are known for their ability to interact with biological macromolecules, potentially leading to anticancer effects.
Anticancer Properties
A significant study highlighted the anticancer potential of aziridine-based phosphine oxides. The compound was tested against various cancer cell lines, including human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells. The results demonstrated that:
- Cell Viability Inhibition : The compound exhibited notable inhibition of cell viability in both HeLa and Ishikawa cells.
- Mechanism of Action : The compound induced cell cycle arrest in the S phase and increased levels of reactive oxygen species (ROS), contributing to apoptosis in treated cells .
Research Findings
A detailed investigation into the biological effects of phosphine oxides revealed several key findings:
- Cell Cycle Analysis : Both tested compounds caused significant cell cycle arrest, with one compound primarily affecting early S phase and the other impacting late S phase. This differential effect suggests distinct mechanisms of action.
- ROS Induction : Increased ROS levels were observed, particularly with one compound, indicating oxidative stress as a contributing factor to cell death.
- Antibacterial Activity : Preliminary assessments showed moderate antibacterial activity against various bacterial strains, although further studies are needed to quantify this effect .
Comparative Analysis
To better understand the biological activity of phosphine oxide, bis(diallylamino)(2-methyl-1-aziridinyl)-, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Phosphine oxide, bis(2-methyl-1-aziridinyl)diallylamino | Varies | Lacks one diallylamino group; different biological activity profile |
| Bis(diallylamino)phosphine oxide | Varies | Similar structure but without aziridine; used in catalysis |
| Diallylphosphine oxide | Varies | Simpler structure; studied for reactivity and applications |
The unique combination of functionalities in phosphine oxide, bis(diallylamino)(2-methyl-1-aziridinyl)- may impart distinct biological properties compared to these similar compounds.
Case Studies
Several case studies have been conducted focusing on the therapeutic potential of aziridine derivatives:
- Study on Anticancer Activity : A recent study evaluated various aziridine phosphines and phosphine oxides for their antiproliferative properties using the MTT assay. The results indicated that chiral phosphine oxides had significantly higher biological activity compared to their non-chiral counterparts .
Q & A
Q. What are the established synthetic routes for tris(2-methyl-1-aziridinyl)phosphine oxide (MAPO) and its bis-aziridinyl derivatives?
MAPO (CAS 57-39-6) is synthesized via nucleophilic substitution between phosphorus oxychloride and 2-methylaziridine. Derivatives like BOBBA-8 and Methyl BAPO (CAS 85068-72-0) involve multi-step reactions: for example, bis(2-methyl aziridinyl) derivatives may require sequential aminolysis and hydroxylation steps . Key parameters include stoichiometric control of aziridine groups, reaction temperature (<50°C to avoid polymerization), and inert atmosphere .
Q. How can researchers characterize the purity and structural integrity of aziridinyl phosphine oxides?
- NMR Spectroscopy : <sup>31</sup>P NMR distinguishes phosphorus environments (e.g., δ 20–30 ppm for MAPO derivatives).
- Mass Spectrometry : High-resolution MS confirms molecular weights (e.g., MAPO: C9H18N3OP, MW 215.23) .
- Elemental Analysis : Validates C/H/N ratios (±0.3% tolerance) .
- HPLC : Detects residual aziridine monomers (critical due to toxicity) .
Q. What are the primary applications of MAPO in academic research?
MAPO acts as a crosslinker in ammonium perchlorate (AP)-based composite propellants, enhancing mechanical strength by forming covalent bonds with hydroxyl-terminated polybutadiene (HTPB). It improves burn-rate stability and reduces crack propagation under thermal cycling .
Q. What safety protocols are essential when handling aziridinyl phosphine oxides?
- Controlled Environment : Use gloveboxes or fume hoods due to aziridine’s carcinogenicity.
- Personal Protective Equipment (PPE) : Nitrile gloves, sealed goggles, and Tyvek suits.
- Storage : In airtight containers under nitrogen at –20°C to inhibit hydrolysis .
Advanced Research Questions
Q. How does MAPO’s reactivity with ammonium perchlorate (AP) influence propellant performance?
MAPO’s aziridine rings undergo ring-opening reactions with AP’s acidic surface, forming amine-phosphate complexes that improve adhesion between AP crystals and HTPB. Kinetic studies using FTIR and DSC show reaction completeness (>95%) at 60°C over 48 hours. Contradictions in bond strength data (e.g., 10–15 MPa variation in tensile tests) may arise from AP particle size distribution or moisture content .
Q. What computational methods are suitable for modeling MAPO’s electronic structure and reaction pathways?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts MAPO’s nucleophilic attack mechanism on AP. Key findings:
Q. How do structural modifications (e.g., BOBBA-8 vs. Methyl BAPO) affect thermal stability?
BOBBA-8’s hydroxypropanoxy side chain increases thermal degradation onset (TGA: 220°C vs. MAPO’s 180°C) due to hydrogen bonding. In contrast, Methyl BAPO’s methylamino group reduces stability (Td = 160°C) via steric hindrance. Contradictions in DSC data (e.g., exothermic peaks ±10°C) may reflect impurities or heating-rate artifacts .
Q. What methodologies optimize MAPO derivatives for hybrid rocket motor applications?
- Co-crystallization : Co-processing MAPO with ferrocene derivatives enhances combustion efficiency (Isp ↑ 8–12%).
- Surface Functionalization : Grafting MAPO onto nanoscale Al2O3 improves dispersion in HTPB (AFM roughness <5 nm).
- In Situ Polymerization : MAPO-initiated epoxy curing reduces voids by 30% (micro-CT imaging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
